molecular formula C11H12O B13966759 1-(Cyclopropylidenemethyl)-2-methoxybenzene CAS No. 246180-25-6

1-(Cyclopropylidenemethyl)-2-methoxybenzene

Katalognummer: B13966759
CAS-Nummer: 246180-25-6
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: YGGIKUXPJIMGBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopropylidenemethyl)-2-methoxybenzene is an organic compound with a unique structure that combines a cyclopropylidene group with a methoxybenzene moiety

Vorbereitungsmethoden

The synthesis of 1-(Cyclopropylidenemethyl)-2-methoxybenzene typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of 2-methoxybenzyl chloride with cyclopropylidene lithium under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran, at low temperatures to ensure the stability of the cyclopropylidene intermediate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(Cyclopropylidenemethyl)-2-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the cyclopropylidene group to a cyclopropane ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, with reagents like bromine or nitric acid, leading to brominated or nitrated derivatives.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination, and concentrated nitric acid for nitration.

Major products formed from these reactions include cyclopropane derivatives, brominated or nitrated benzene compounds, and various oxidized products.

Wissenschaftliche Forschungsanwendungen

1-(Cyclopropylidenemethyl)-2-methoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(Cyclopropylidenemethyl)-2-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The methoxybenzene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(Cyclopropylidenemethyl)-2-methoxybenzene include:

    1-(Cyclopropylidenemethyl)benzene: Lacks the methoxy group, leading to different reactivity and binding properties.

    2-Methoxybenzylidene cyclopropane: Similar structure but with a different arrangement of functional groups.

    Cyclopropylidene derivatives: Compounds with various substituents on the cyclopropylidene group, leading to diverse chemical and biological properties.

The uniqueness of this compound lies in its combination of a cyclopropylidene group with a methoxybenzene moiety, providing a distinct set of chemical and biological activities.

Eigenschaften

CAS-Nummer

246180-25-6

Molekularformel

C11H12O

Molekulargewicht

160.21 g/mol

IUPAC-Name

1-(cyclopropylidenemethyl)-2-methoxybenzene

InChI

InChI=1S/C11H12O/c1-12-11-5-3-2-4-10(11)8-9-6-7-9/h2-5,8H,6-7H2,1H3

InChI-Schlüssel

YGGIKUXPJIMGBA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C=C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.